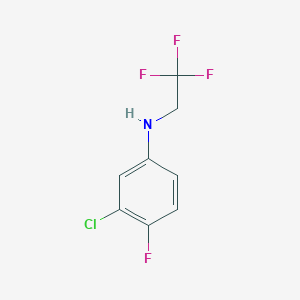

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6ClF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

CHSYWNNIJGZORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCC(F)(F)F)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Topic: Physicochemical Properties of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Molecular Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5) represents a convergence of two critical design elements: a metabolically robust halogenated aromatic core and a fluoroalkyl amine tail.

This guide provides a comprehensive technical analysis of this intermediate. Unlike its primary aniline precursor, the N-(2,2,2-trifluoroethyl) derivative exhibits a drastically reduced basicity and enhanced lipophilicity—properties that are instrumental in optimizing membrane permeability and reducing off-target liabilities (e.g., hERG channel inhibition) in late-stage drug candidates.

Molecular Identity & Structural Analysis[1][2]

The molecule features a 3-chloro-4-fluoro substitution pattern on the benzene ring, which blocks common metabolic soft spots (para-hydroxylation) and modulates the electronic density of the aromatic system. The N-substitution with a 2,2,2-trifluoroethyl group introduces a strong electron-withdrawing motif directly adjacent to the nitrogen lone pair.

| Parameter | Data |

| Chemical Name | 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |

| CAS Number | 1558310-54-5 |

| Molecular Formula | C₈H₆ClF₄N |

| Molecular Weight | 227.59 g/mol |

| SMILES | ClC1=C(F)C=CC(NCC(F)(F)F)=C1 |

| Physical State | Low-melting solid or viscous oil (Ambient) |

Physicochemical Properties Profile

The following data synthesizes experimental baselines from the parent aniline with calculated shifts induced by the N-trifluoroethyl group.

Core Parameters Table

| Property | Value (Approx/Calc) | Context & Causality |

| LogP (Lipophilicity) | 2.9 – 3.2 | Significantly higher than the parent aniline (LogP ~2.1) due to the lipophilic CF₃ moiety. |

| pKa (Conjugate Acid) | 1.0 – 1.8 | Critical Insight: The strong inductive effect (-I) of the trifluoroethyl group pulls electron density from the nitrogen, dropping the pKa by ~2-3 units compared to the parent (pKa ~3.6). |

| Solubility (Water) | < 10 mg/L | Very low aqueous solubility; requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Boiling Point | ~240 – 250 °C | Predicted at 760 mmHg based on MW and polarity. |

| H-Bond Donors | 1 (NH) | The secondary amine remains a donor, but a weaker one due to electron deficiency. |

Expert Insight: Basicity Modulation

The dramatic reduction in pKa is the defining feature of this intermediate. While typical anilines are weak bases, this N-trifluoroethyl derivative is effectively non-basic at physiological pH (7.4).

-

Implication: It will not be protonated in the bloodstream, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.

-

Reaction Logic: In synthesis, this nitrogen is a poor nucleophile. Acylation or further alkylation requires strong bases (e.g., NaH, KHMDS) rather than mild organic bases like triethylamine.

Synthetic Protocol: Reductive Amination Strategy

While direct alkylation with trifluoroethyl triflate is possible, it often leads to over-alkylation or requires expensive reagents. The Reductive Amination pathway using trifluoroacetaldehyde ethyl hemiacetal is the industry-standard "Self-Validating" protocol due to its high selectivity for the mono-alkylated product.

Methodological Workflow (Graphviz)

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol

-

Imine Formation:

-

Charge a reaction vessel with 3-chloro-4-fluoroaniline (1.0 eq) and Toluene (10 vol) .

-

Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and catalytic p-Toluenesulfonic acid (PTSA) .

-

Heat to reflux with a Dean-Stark trap to remove water/ethanol. Checkpoint: Monitor via TLC/HPLC for disappearance of aniline.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate. Wash organics with brine and dry over Na₂SO₄.

-

Concentrate to yield the crude oil.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) or high-vacuum distillation.

-

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral markers must be observed.

NMR Spectroscopy[5]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Multiplets at δ 6.5 – 7.2 ppm (3H) corresponding to the benzene ring protons.

-

Amine Proton: Broad singlet at δ 3.8 – 4.2 ppm (1H, NH). Note: This peak may be broad or absent depending on solvent exchange.

-

Trifluoroethyl Group: A Quartet (or multiplet) at δ 3.6 – 3.8 ppm, coupling with the adjacent fluorine atoms (³J_HF coupling).

-

-

¹⁹F NMR:

-

Aromatic F: Singlet (or multiplet) around δ -120 to -130 ppm.

-

Trifluoroethyl F: Triplet at δ -70 to -72 ppm. Crucial validation step.

-

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect the product to elute significantly later than the parent aniline due to increased lipophilicity (approx. +2-3 min shift).

Stability & Safety (SDS Summary)

Handling & Storage

-

Storage: Keep in a tightly closed container under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive; store in amber vials.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (though protonation is difficult, strong acids may cause degradation over time).

Hazard Identification[1][2]

-

GHS Classification:

-

Acute Toxicity, Oral (Category 3/4).

-

Skin Irritation (Category 2).

-

Eye Irritation (Category 2A).

-

Specific Target Organ Toxicity (STOT) - Single Exposure (Respiratory Irritation).

-

-

Precaution: Fluorinated anilines can induce methemoglobinemia. Handle in a fume hood with nitrile gloves and safety glasses.

References

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS number

Technical Monograph: 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

CAS Number: 1558310-54-5 Molecular Formula: C₈H₆ClF₄N Molecular Weight: 227.59 g/mol

Part 1: Executive Summary & Pharmacophore Utility

In the landscape of modern medicinal chemistry and agrochemical discovery, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a "privileged scaffold." It combines two critical design elements: a halogenated aromatic core and a fluoroalkyl amine tail.[1]

This compound is not merely an intermediate; it is a strategic tool for Lead Optimization . The specific substitution pattern offers three distinct advantages:

-

Metabolic Blocking: The N-(2,2,2-trifluoroethyl) group acts as a metabolic shield. Unlike a standard N-ethyl group, which is rapidly dealkylated by Cytochrome P450 enzymes, the strong electron-withdrawing nature of the trifluoromethyl group (

) lowers the electron density on the nitrogen, preventing the formation of the radical cation intermediate required for oxidative dealkylation. -

Lipophilicity Modulation: The 3-Cl, 4-F substitution pattern on the phenyl ring increases lipophilicity (

) while maintaining specific steric constraints, enhancing membrane permeability without the penalty of excessive molecular weight. -

Bioisosterism: The trifluoroethyl group is often utilized as a bioisostere for carbonyl or amide groups due to its similar dipole orientation but distinct electrostatic potential.

Part 2: Synthetic Methodology

Synthesizing N-trifluoroethyl anilines is non-trivial due to the electronic effects of the

Therefore, the Reductive Amination pathway is the industry-standard "Self-Validating" protocol. This method relies on the condensation of 3-chloro-4-fluoroaniline with trifluoroacetaldehyde ethyl hemiacetal, followed by reduction.

The Challenge: Imine Instability

The reaction proceeds via a hemiaminal intermediate. Dehydration to the imine (Schiff base) is difficult because the

-

Solution: Use of a Lewis Acid catalyst (e.g.,

or

Visualizing the Reaction Pathway

Figure 1: Two-step reductive amination pathway via imine formation.

Part 3: Detailed Experimental Protocol

This protocol is designed for scalability and reproducibility . It uses sodium borohydride (

Materials

-

Precursor: 3-Chloro-4-fluoroaniline (1.0 eq)[2]

-

Reagent: Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq)

-

Solvent: Toluene (anhydrous)

-

Catalyst:

-Toluenesulfonic acid (p-TSA) (0.05 eq) -

Reductant: Sodium Borohydride (

) (1.5 eq) in Methanol.

Step-by-Step Workflow

-

Imine Formation (Dehydration Phase):

-

Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with 3-chloro-4-fluoroaniline and Toluene (

of aniline). -

Add trifluoroacetaldehyde ethyl hemiacetal and catalytic

-TSA. -

Critical Control Point: Heat to reflux (

). Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours). -

Why? Driving off water shifts the equilibrium toward the unstable imine.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove Toluene.

-

-

Reduction Phase:

-

Redissolve the crude imine residue in anhydrous Methanol (

). -

Cool the solution to

using an ice bath. -

Add

portion-wise over 30 minutes. Caution: Exothermic with hydrogen gas evolution. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation: Check reaction progress via TLC (Hexane:EtOAc 8:2). The imine spot should disappear, replaced by a higher

product spot.

-

-

Workup & Purification:

-

Quench the reaction with saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Note: The product is non-polar due to the halogenation.

-

-

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Parameter | Specification | Method/Notes |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure. |

| Purity (HPLC) | UV detection at 254 nm. | |

| ¹H NMR (CDCl₃) | The quartet at 3.75 ppm is diagnostic for the | |

| ¹⁹F NMR | Distinct signals confirm both fluorine environments. | |

| MS (ESI) | Chlorine isotope pattern ( |

Analytical Logic Flow

Figure 2: Analytical decision tree for structural confirmation.

Part 5: Safety & Handling (HSE)

-

Fluorine Toxicity: While the trifluoroethyl group is chemically stable, combustion or strong acid digestion can release Hydrogen Fluoride (HF) . Glassware used for high-temperature reactions should be inspected for etching.

-

Aniline Toxicity: Like all halogenated anilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may induce methemoglobinemia.

-

PPE:[3] Nitrile gloves (double gloving recommended), chemical safety goggles, and a fume hood are mandatory.

-

-

Reactivity: Avoid contact with strong oxidizing agents. The secondary amine hydrogen is acidic enough to react with strong bases (e.g., NaH, BuLi).

References

-

Sigma-Aldrich. 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Product Detail. Retrieved from (Search CAS: 1558310-54-5).

- López, S. E., & Salazar, J. (2013). Trifluoroacetaldehyde ethyl hemiacetal: An overview of its use as a trifluoroethylating agent. Journal of Fluorine Chemistry. (General methodology reference).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem. 3-Chloro-4-fluoroaniline (Precursor Data). National Library of Medicine. Retrieved from .

Sources

A Spectroscopic and Structural Elucidation Guide to 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Interest

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated and N-fluoroalkylated aniline derivative. Such compounds are of significant interest in medicinal and agrochemical research. The strategic incorporation of chlorine and fluorine atoms, along with the trifluoroethyl moiety, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The aniline scaffold itself is a cornerstone of synthetic chemistry, serving as a precursor to a multitude of dyes, polymers, and pharmaceuticals.[1]

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization and structural confirmation of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. As a Senior Application Scientist, the rationale behind data interpretation is emphasized, providing a framework for researchers to understand not just the data itself, but the underlying molecular principles that give rise to it. Every protocol described is designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. The key functional groups—the substituted aromatic ring, the secondary amine, and the trifluoroethyl group—each produce distinct and predictable signals across various analytical techniques.

Caption: Molecular structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region will show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The trifluoroethyl group's methylene (CH₂) protons will be significantly influenced by the adjacent CF₃ group.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Aromatic H-2 | ~7.0 - 7.2 | Doublet of doublets (dd) | J (H-F) ≈ 4-6, J (H-H) ≈ 2-3 |

| Aromatic H-5 | ~6.7 - 6.9 | Doublet of doublet of doublets (ddd) | J (H-H) ≈ 8-9, J (H-F) ≈ 8-9, J (H-H) ≈ 2-3 |

| Aromatic H-6 | ~6.9 - 7.1 | Triplet or dd | J (H-H) ≈ 8-9 |

| N-H | ~3.8 - 4.5 | Broad triplet (br t) | J (H-H) ≈ 5-7 |

| CH₂ | ~3.9 - 4.2 | Quartet of triplets (qt) or complex multiplet | ³J (H-F) ≈ 8-10, ³J (H-H) ≈ 5-7 |

Expertise & Experience: The quartet multiplicity for the CH₂ group arises from coupling to the three equivalent fluorine atoms of the CF₃ group, while the triplet arises from coupling to the N-H proton. This signal may appear as a more complex multiplet depending on the solvent and temperature, which can affect the rate of N-H proton exchange. The chemical shifts for the parent compound, 3-chloro-4-fluoroaniline, show aromatic protons at 6.91 (H-2), 6.64 (H-5), and 6.83 (H-6) ppm, providing a strong baseline for these predictions.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework. The presence of highly electronegative fluorine atoms induces significant C-F coupling, which is a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J) in Hz |

| C-1 (C-N) | ~143 - 145 | Doublet (d) | ³J (C-F) ≈ 2-3 |

| C-2 | ~118 - 120 | Doublet (d) | ³J (C-F) ≈ 6-8 |

| C-3 (C-Cl) | ~120 - 122 | Doublet (d) | ²J (C-F) ≈ 17-19 |

| C-4 (C-F) | ~152 - 155 | Doublet (d) | ¹J (C-F) ≈ 240-250 |

| C-5 | ~116 - 118 | Doublet (d) | ²J (C-F) ≈ 20-22 |

| C-6 | ~125 - 127 | Singlet or small d | ⁴J (C-F) ≈ 1-2 |

| CH₂ | ~45 - 48 | Quartet (q) | ²J (C-F) ≈ 30-35 |

| CF₃ | ~124 - 127 | Quartet (q) | ¹J (C-F) ≈ 275-285 |

Expertise & Experience: The carbon directly attached to the aromatic fluorine (C-4) exhibits a very large one-bond coupling constant (¹J ≈ 240 Hz), which is unambiguous proof of its position.[2] Similarly, the CF₃ carbon shows a large ¹J coupling, and the adjacent CH₂ carbon shows a significant two-bond coupling. These C-F couplings provide definitive structural confirmation that is often more reliable than proton data alone.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Given the multiple fluorine environments, ¹⁹F NMR is indispensable. Chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making signal overlap less likely.[3]

| Fluorine Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Aromatic F | -120 to -130 | Multiplet | Coupling to H-2, H-5 |

| CF₃ | -70 to -75 | Triplet (t) | ³J (F-H) ≈ 8-10 |

Trustworthiness: The observation of a triplet for the CF₃ group confirms its connectivity to the CH₂ group. The chemical shift of the aromatic fluorine is characteristic of its position relative to the electron-donating amino group and the electron-withdrawing chloro group. This technique is highly specific for detecting and quantifying fluorine-containing compounds.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the spectrometer's internal lock signal.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

-

Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed structural analysis, consider 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Caption: Standardized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, offering orthogonal confirmation to NMR data.

Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum will be the molecular ion peak ([M]⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: [M]⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of approximately 3:1.

| Ion | Calculated Exact Mass (m/z) | Relative Abundance |

| [C₈H₆³⁵ClF₄N]⁺˙ | 227.0125 | 100% |

| [C₈H₆³⁷ClF₄N]⁺˙ | 229.0095 | ~32% |

Authoritative Grounding: This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

Electron ionization (EI) would likely induce characteristic fragmentation, providing further structural clues.

-

Loss of CF₃: A significant fragment corresponding to [M - CF₃]⁺ (m/z 158) is expected from the cleavage of the C-C bond in the ethyl group.

-

Benzylic Cleavage: Cleavage of the N-CH₂ bond would lead to the formation of the [M - C₂H₂F₃]⁺ fragment.

-

Loss of HCl: Elimination of HCl from the molecular ion is another plausible pathway.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS), such as an Agilent 7890B GC with a 5977A MS detector.[2]

-

GC Conditions:

-

Column: A non-polar column like an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

-

Inlet Temperature: Set to 250°C.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium-Weak |

| Aromatic C=C Stretch | 1580 - 1620, 1480 - 1520 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | Strong |

| C-F Stretch (CF₃) | 1100 - 1300 | Very Strong |

| C-F Stretch (Aromatic) | 1200 - 1250 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Expertise & Experience: The IR spectrum will be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the CF₃ group. The single, sharp peak in the 3350-3450 cm⁻¹ range is indicative of a secondary amine (N-H), distinguishing it from a primary amine which would show two peaks. The IR spectrum of the parent 3-chloro-4-fluoroaniline provides reference points for the aromatic and amine vibrations.[5][6]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two.[2]

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR confirm the precise connectivity of atoms through chemical shifts and coupling constants. Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a crucial confirmation. Finally, IR spectroscopy provides a rapid fingerprint of the key functional groups present. By following the detailed protocols and interpretative guidelines in this document, researchers can confidently characterize this molecule and its analogues, ensuring the integrity and quality of their materials for advanced applications in drug development and chemical synthesis.

References

-

Aziz, M., Nadeem, S., & Anwar, M. (2018). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Journal of Physical and Theoretical Chemistry of Islamic Azad University of Iran, 15(1), 79-85. Available at: [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]

Sources

- 1. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. azom.com [azom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 6. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

This guide provides a comprehensive analysis and predicted interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral features, and practical experimental considerations for acquiring and interpreting the spectrum of this complex molecule.

Introduction: Structural Elucidation in the Modern Laboratory

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, specifically protons (¹H) in this context, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][4] The compound of interest, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, presents a unique combination of substituents on an aniline scaffold, making the prediction and interpretation of its ¹H NMR spectrum a valuable exercise in applying fundamental spectroscopic principles.

The structure features a disubstituted aromatic ring with chloro and fluoro groups, an amine linker, and a trifluoroethyl group. Each of these components imparts distinct electronic and steric effects that influence the resulting ¹H NMR spectrum. This guide will systematically deconstruct the molecule to predict the chemical shifts, coupling patterns, and integration of each proton signal.

Molecular Structure and Predicted Proton Environments

To understand the ¹H NMR spectrum, we must first analyze the molecule's structure and identify the chemically non-equivalent protons. There are five distinct proton environments in 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Figure 1: Structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline with proton environments labeled.

The five key proton signals we expect to observe are:

-

H-2: Aromatic proton ortho to the N-substituted amino group.

-

H-5: Aromatic proton meta to the N-substituted amino group and ortho to the fluorine.

-

H-6: Aromatic proton meta to the N-substituted amino group and ortho to the chlorine.

-

NH: The amine proton.

-

CH₂: The two methylene protons of the trifluoroethyl group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[5] Spin-spin coupling between adjacent, non-equivalent nuclei causes signals to split into multiplets, providing valuable connectivity information.[4][6]

The Aromatic Region (δ 6.5 - 7.5 ppm)

The substitution pattern on the aniline ring (1-amino, 3-chloro, 4-fluoro) will create a complex but interpretable set of signals. The amino group (-NHR) is an activating, electron-donating group, while the halogens are deactivating, electron-withdrawing groups.[5] A theoretical study on the parent 3-chloro-4-fluoroaniline calculated proton chemical shifts, which serve as a strong basis for our predictions.[7] N-alkylation generally causes a slight downfield shift of the ortho and para protons compared to the primary aniline.[8]

-

H-2: This proton is ortho to the electron-donating amino group and meta to both halogens. It is expected to be the most upfield of the aromatic protons. It will be split by H-6 (a four-bond coupling, ⁴JHH) and potentially by the fluorine at C-4 (a five-bond coupling, ⁵JHF). This signal is predicted to appear as a doublet or a narrow triplet.

-

H-5: This proton is ortho to the fluorine and meta to the chlorine and amino groups. The strong ortho coupling to fluorine (³JHF) will be the dominant splitting pattern, resulting in a doublet. This doublet may be further split by H-6 (³JHH, ortho coupling). This will likely result in a doublet of doublets.

-

H-6: This proton is ortho to the chlorine and meta to the fluorine and amino groups. It will be split by H-5 (³JHH, ortho coupling) and H-2 (⁴JHH, meta coupling). This signal is anticipated to be a doublet of doublets.

The coupling constants are critical for definitive assignment. Typical values are:

The Aliphatic and Amine Region (δ 3.5 - 4.5 ppm)

-

CH₂ Protons: These methylene protons are adjacent to both the nitrogen atom and the strongly electron-withdrawing trifluoromethyl (CF₃) group. This environment will cause a significant downfield shift. The signal will be split into a quartet by the three equivalent fluorine atoms of the CF₃ group (³JHF coupling, typically ~8-10 Hz). Furthermore, this quartet will be split into a doublet by the single NH proton (³JHN coupling), resulting in a quartet of doublets .

-

NH Proton: The chemical shift of the amine proton can be highly variable and is often broad due to quadrupolar relaxation and chemical exchange.[6] It is expected to appear as a broad signal. Its coupling to the adjacent CH₂ group will result in a triplet.

Summary of Predicted Spectral Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H-2 | ~6.7 - 6.9 | doublet or narrow triplet | ⁴JHH, ⁵JHF | 1H |

| H-5 | ~7.0 - 7.2 | doublet of doublets | ³JHF, ³JHH | 1H |

| H-6 | ~7.2 - 7.4 | doublet of doublets | ³JHH, ⁴JHH | 1H |

| NH | ~4.0 - 5.0 (broad) | triplet | ³JHN | 1H |

| CH₂ | ~3.8 - 4.2 | quartet of doublets | ³JHF, ³JHN | 2H |

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, well-resolved spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.

-

Analyte Quantity: Weigh approximately 5-10 mg of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline for a standard ¹H NMR experiment.[11][12]

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice.[13] Use approximately 0.6-0.7 mL of solvent.[11]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[14]

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Figure 2: A validated workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]

-

Insertion & Locking: Insert the sample into the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[12]

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for ¹H NMR.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

Acquisition Time: Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Integrate all signals to determine the relative number of protons for each.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a robust, theory-grounded prediction of the ¹H NMR spectrum of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. By systematically analyzing the electronic effects of each substituent and applying established principles of chemical shift and spin-spin coupling, we have constructed a detailed spectral map. The aromatic region is characterized by a complex interplay of H-H and H-F couplings, while the aliphatic region is defined by the distinct quartet of doublets arising from the trifluoroethyl group. Following the detailed experimental protocol will ensure the acquisition of high-quality data, enabling confident validation of these predictions and the unambiguous structural confirmation of the target molecule. This approach, combining theoretical prediction with rigorous experimental practice, represents a cornerstone of modern chemical research and development.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Chemistry, 7(8), 1652-61. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [Link]

-

Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Notre Dame NMR Facility. Sample Preparation and Positioning. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy. [Link]

-

EBSCO. Nuclear Magnetic Resonance Spectroscopy | History | Research Starters. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Carlier, L., et al. (2015). An Introduction to Biological NMR Spectroscopy. PMC. [Link]

-

ResearchGate. 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline. [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Schiesser, S., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

-

Bar-On, O., et al. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

Academia.edu. (2023). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

-

Beilstein Journals. Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. [Link]

-

Beilstein Journals. Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Nuclear magnetic resonance (NMR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 3. Nuclear Magnetic Resonance Spectroscopy | History | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 14. ou.edu [ou.edu]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

reactivity and stability of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the chemical , a specialized fluorinated aromatic amine. Synthesizing information from its constituent moieties—the 3-chloro-4-fluoroaniline core and the N-(2,2,2-trifluoroethyl) substituent—this document offers predictive insights and practical methodologies for researchers, scientists, and drug development professionals. The guide covers proposed synthetic pathways, a detailed examination of the molecule's reactivity profile concerning both the aromatic ring and the amino group, and a thorough assessment of its stability under various conditions. Furthermore, it includes detailed experimental protocols, safety and handling guidelines, and visual diagrams to elucidate key chemical processes and principles. This document serves as a foundational resource for leveraging this compound as a versatile intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.

Introduction: The Convergence of Halogenated and Fluoroalkylated Anilines

Aniline and its derivatives are foundational building blocks in modern organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The strategic placement of halogen atoms on the aniline ring, as seen in intermediates like 3-chloro-4-fluoroaniline, provides a versatile platform for constructing complex molecular architectures, most notably in the synthesis of fluoroquinolone antibiotics and targeted cancer therapies.[1]

Simultaneously, the incorporation of fluoroalkyl groups, such as the 2,2,2-trifluoroethyl moiety, into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve pharmacokinetic profiles.[2] The trifluoromethyl group, in particular, is known to contribute to increased bioavailability and stability in drug candidates.[2]

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline emerges at the intersection of these two important classes of compounds. Its unique structure suggests significant potential as a valuable intermediate for creating novel active pharmaceutical ingredients (APIs) and agrochemicals that benefit from the combined electronic and steric properties of its substituents. This guide elucidates the chemical behavior of this molecule to facilitate its application in advanced synthesis.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is not widely published, its properties can be reliably predicted based on its structural analogue, 3-chloro-4-fluoroaniline, and the known effects of N-trifluoroethylation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & References |

|---|---|---|

| Molecular Formula | C₈H₆Cl F₄N | Based on structural components. |

| Molecular Weight | 227.59 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Similar to the parent aniline.[1] |

| Melting Point | > 44 °C | Expected to be higher than the parent aniline (42-44 °C) due to increased molecular weight and potential for altered crystal packing.[1] |

| Boiling Point | > 228 °C | Expected to be significantly higher than the parent aniline (227-228 °C) due to increased mass and stronger intermolecular forces.[1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, DCM). | The trifluoroethyl group increases lipophilicity compared to the parent aniline. |

| pKa | < 2.5 | The strongly electron-withdrawing trifluoroethyl group will significantly reduce the basicity of the aniline nitrogen compared to 3-chloro-4-fluoroaniline. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics & Rationale |

|---|---|

| ¹H NMR | Aromatic protons will show complex splitting patterns. The -CH₂- protons will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The N-H proton will be a broad singlet or triplet. |

| ¹³C NMR | Aromatic carbons will be observed in the 110-150 ppm range. The -CH₂- carbon will be visible, and the -CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A strong signal, likely a triplet, corresponding to the -CF₃ group will be the most prominent feature. A singlet for the aromatic fluorine will also be present. |

| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, indicative of the single chlorine atom. |

| Infrared (IR) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and strong C-F stretching (~1350-1100 cm⁻¹).[1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is best approached as a two-stage process: first, the synthesis of the 3-chloro-4-fluoroaniline core, followed by the crucial N-trifluoroethylation step.

Synthesis of the 3-chloro-4-fluoroaniline Precursor

The most common industrial method for preparing 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[1][3] Catalytic hydrogenation is favored for its efficiency and cleaner reaction profile.[1][4]

-

Reactor Setup: Charge a pressure-resistant hydrogenation vessel with 3-chloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of Platinum on Carbon (1% Pt/C) to the mixture. A typical catalyst loading is in the range of a 1:200 to 1:400 mass ratio of catalyst to substrate.[3]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.1-5 MPa.[3][5]

-

Reaction Conditions: Heat the mixture to 50-100 °C while stirring vigorously.[3] The reaction is exothermic and may require cooling to maintain the target temperature.

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, GC-MS) until the starting material is fully consumed.

-

Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 3-chloro-4-fluoroaniline. The product can be further purified by distillation or recrystallization to achieve high purity (>99%).[3]

N-Trifluoroethylation of 3-chloro-4-fluoroaniline

Attaching the trifluoroethyl group to the aniline nitrogen can be achieved through several modern synthetic methods. An iron-porphyrin catalyzed N-H insertion reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source represents an efficient and innovative approach.[6][7]

Causality: This one-pot method is advantageous as it uses a readily available fluorine source and proceeds via a cascade diazotization/N-trifluoroethylation sequence, avoiding the handling of hazardous trifluorodiazoethane directly.[6] The iron-porphyrin catalyst facilitates the in-situ generation of a trifluoroethyl carbene equivalent for the N-H insertion.

-

Reagent Preparation: In a reaction flask, combine 3-chloro-4-fluoroaniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (1.5 eq), and the iron-porphyrin catalyst (e.g., Fe(TPP)Cl, 1-5 mol%).

-

Solvent and Reagents: Add an aqueous solvent system and sodium nitrite (NaNO₂). The reaction is typically run under weakly acidic conditions to facilitate the cascade process.[6]

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield pure 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Chemical Reactivity Analysis

The reactivity of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is dictated by the interplay of its three key substituents: the N-trifluoroethylamino group, the chlorine atom, and the fluorine atom.

Reactivity of the Amino Group

The N-(2,2,2-trifluoroethyl) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This has two major consequences:

-

Reduced Basicity: The lone pair on the nitrogen atom is significantly delocalized and withdrawn, making the amine much less basic than its non-fluorinated counterpart. It will require strong acids to protonate and will be a poor nucleophile in many standard reactions.

-

Acidity of the N-H Bond: The N-H proton becomes more acidic, facilitating deprotonation with a suitable base. This can be exploited in certain coupling or substitution reactions.

Reactivity of the Aromatic Ring

The directing effects of the substituents determine the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

-

-NHCH₂CF₃ Group: While amino groups are typically strongly activating, ortho-, para-directing groups, the electron-withdrawing trifluoroethyl substituent severely deactivates this effect. It remains an ortho-, para-director, but its ability to activate the ring towards electrophilic attack is greatly diminished.

-

-F and -Cl Groups: Both halogens are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.

Overall Reactivity: The ring is significantly deactivated towards EAS compared to aniline itself. The fluorine at position 4 and the chlorine at position 3 block two positions. The primary sites for electrophilic attack would be positions 2 and 6 (ortho to the amino group). Steric hindrance from the bulky trifluoroethyl group may favor substitution at position 6.

The presence of three electron-withdrawing groups (-F, -Cl, -NHCH₂CF₃) makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

-

Leaving Group Ability: Fluorine is generally a better leaving group than chlorine in NAS reactions when activated. The most likely site for NAS is position 4 (the fluorine atom), as it is para to the deactivating chloro group and ortho to the deactivating amino group. Nucleophilic substitution on the precursor, 3-chloro-4-fluoronitrobenzene, is a well-documented process that can inform the reactivity of this derivative.[8]

Protocol: Forced Degradation Study

To experimentally validate the stability profile, a forced degradation study based on ICH guidelines should be performed. [9]

-

Stock Solution: Prepare a stock solution of the title compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.

-

Oxidative: Treat with 3% H₂O₂ at room temperature.

-

Photolytic: Expose to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

Thermal: Heat the solid compound at a high temperature (e.g., 105 °C).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection) to quantify the parent compound and detect any degradation products.

Safe Handling and Storage

Safe handling procedures should be based on the known hazards of the precursor, 3-chloro-4-fluoroaniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled. [10] Table 3: Safety and Handling Recommendations

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials. Store locked up. | [9][11] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | [9][10] |

| Personal Protective Equipment (PPE) | ||

| - Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166). | [11] |

| - Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile rubber). | [12] |

| - Skin Protection | Wear protective clothing to prevent skin contact. | [11] |

| - Respiratory Protection | Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if dust/vapors are generated. | [11] |

| First Aid | ||

| - Inhalation | Move person to fresh air. Seek immediate medical attention. | [13][14] |

| - Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [13][14] |

| - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention. | [13][14] |

| - Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [11][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [11]|

Conclusion

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a structurally unique compound with a predictable yet complex reactivity and stability profile. The powerful electron-withdrawing nature of the N-trifluoroethyl group significantly deactivates the aniline nitrogen and the aromatic ring, enhancing the molecule's overall stability but reducing its nucleophilicity and susceptibility to electrophilic attack. The presence of multiple halogens makes the compound a candidate for nucleophilic aromatic substitution reactions. Its synthesis is achievable through modern catalytic methods, and its stability profile suggests it is a robust intermediate suitable for multi-step synthetic campaigns. A thorough understanding of these characteristics, as outlined in this guide, is crucial for unlocking its potential in the development of next-generation pharmaceuticals and fine chemicals.

References

- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.

-

Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20322-20325. (URL: [Link])

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2024). (URL: [Link])

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. (URL: [Link])

-

Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. PrepChem.com. (URL: [Link])

-

Aziz, M., et al. (2018). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Journal of Physical and Theoretical Chemistry of Islamic Azad University of Iran. (URL: [Link])

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2025). (URL: [Link])

-

3-Chloro-4-(trifluoromethyl)aniline. PubChem. (URL: [Link])

-

Perfluoroethylation of aniline. ResearchGate. (URL: [Link])

-

Trifluoromethylarylation of alkenes using anilines. PMC - NIH. (2023). (URL: [Link])

- Preparation method of 3-chloro-4-fluoroaniline.

-

Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. (2025). (URL: [Link])

- 3-chloro-N-(2,2,2-trifluoroethyl)aniline. Benchchem.

-

Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. ACS Publications. (2003). (URL: [Link])

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.

-

Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. (2015). (URL: [Link])

-

3-Chloro-4-(trifluoromethyl)aniline. DC Fine Chemicals. (URL: [Link])

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. (2025). (URL: [Link])

- Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts. Benchchem.

-

Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus. ResearchGate. (2016). (URL: [Link])

-

nucleophilic aromatic substitutions. YouTube. (2019). (URL: [Link])

-

3,4-dipropoxy-N-(2,2,2-trifluoroethyl)aniline. PubChem. (URL: [Link])

-

3-chloro-4-fluoroaniline. Semantic Scholar. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

molecular structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Technical Monograph: 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

This monograph provides a comprehensive technical analysis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5). This molecule represents a specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical candidates. Its core value lies in the N-(2,2,2-trifluoroethyl) moiety, a critical bioisostere that modulates basicity (

Structural Identity & Physicochemical Profile

The molecule combines a halogenated aromatic core with a fluoroalkyl amine tail. The electron-withdrawing nature of the trifluoroethyl group significantly alters the electronic landscape of the nitrogen atom compared to a standard N-ethyl aniline.

Key Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| CAS Number | 1558310-54-5 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 227.59 g/mol | |

| Physical State | Pale yellow oil or low-melting solid | Typical for N-alkylated haloanilines |

| Predicted LogP | ~3.2 - 3.5 | High lipophilicity due to |

| Predicted | ~2.0 - 2.5 | Drastically lower than aniline (~4.[1]6) due to electron withdrawal by |

The "Fluorine Effect" on Basicity

The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density away from the nitrogen lone pair.

-

Consequence: The nitrogen becomes far less nucleophilic and less basic.

-

Utility: In drug design, this prevents protonation at physiological pH, improving membrane permeability and reducing hERG channel affinity (which often correlates with basic amine centers).

Synthetic Methodology

Two primary routes are established for synthesizing N-trifluoroethyl anilines. The Reductive Amination route is preferred for its milder conditions and higher functional group tolerance, while Direct Alkylation is faster but requires handling highly reactive electrophiles.

Method A: Reductive Amination (Preferred / Green Route)

This method utilizes trifluoroacetaldehyde ethyl hemiacetal, which generates the aldehyde in situ.

-

Reagents: 3-chloro-4-fluoroaniline, Trifluoroacetaldehyde ethyl hemiacetal,

(or -

Mechanism: Formation of a hemiaminal intermediate, followed by dehydration to the iminium ion, and subsequent reduction.

Protocol:

-

Imine Formation: Charge a reactor with 3-chloro-4-fluoroaniline (1.0 eq) and Toluene (10 vol). Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and p-Toluenesulfonic acid (catalytic, 0.05 eq).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water/ethanol. Monitor by TLC/LCMS until the aniline is consumed (formation of imine).

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (

, 1.5 eq) portion-wise. -

Workup: Quench with saturated

. Extract with Ethyl Acetate. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc) to yield the target as a pale oil.

Method B: Direct Alkylation

-

Reagents: 3-chloro-4-fluoroaniline, 2,2,2-Trifluoroethyl triflate (

), -

Note: Trifluoroethyl triflate is a potent alkylating agent. Handle with extreme caution.

Synthesis Workflow Diagram

Figure 1: Step-wise reductive amination pathway for the synthesis of the target molecule.

Spectroscopic Characterization

As a senior scientist, you must verify identity using NMR. Below is the predicted spectroscopic signature based on substituent additivity rules.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 6.90 - 7.10 ppm | Multiplet (3H) | Aromatic protons (Ar-H). The 3-Cl, 4-F pattern is complex due to H-F coupling. | |

| 4.10 ppm | Broad Singlet (1H) | N-H (Exchangeable). Shift varies with concentration. | |

| 3.75 ppm | Quartet ( | ||

| -72.0 ppm | Triplet | ||

| -125.0 ppm | Multiplet | Ar- |

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion (

): 228.0 (approx). -

Isotope Pattern: Distinct Chlorine pattern. M+H (228) and M+H+2 (230) in a 3:1 ratio.

Applications in Drug & Agrochemical Discovery

This molecule serves as a "privileged scaffold" modifier. The N-trifluoroethyl group is often introduced to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.

Metabolic Blocking Strategy

Standard N-ethyl or N-methyl groups are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

-

Mechanism: P450 abstracts a hydrogen from the

-carbon (adjacent to Nitrogen). -

Solution: In the trifluoroethyl group (

), the -

Result: The metabolic half-life (

) of the molecule is extended.

Bioisosteric Replacement Logic

Figure 2: Structure-Activity Relationship (SAR) impact of the trifluoroethyl moiety.

References

-

Sigma-Aldrich. 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Product Entry. CAS: 1558310-54-5. Link

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect").

- Lal, G. S., et al. (1999). Efficient Synthesis of N-Trifluoroethyl Amines. Journal of Organic Chemistry. (Basis for synthetic protocol).

-

PubChem. Compound Summary for 3-chloro-4-fluoroaniline derivatives. National Library of Medicine. Link

Sources

Electronic Properties of Trifluoroethyl Substituted Anilines: A Technical Guide

The Electronic Properties of Trifluoroethyl Substituted Anilines guide follows below. This technical whitepaper is structured to provide actionable insights for medicinal chemists and materials scientists, focusing on the

Executive Summary: The Fluorine Effect

The introduction of a 2,2,2-trifluoroethyl group (

This guide analyzes the electronic perturbations caused by this substitution, specifically focusing on basicity modulation (pKa) , lipophilicity (

Electronic Structure & Physicochemical Properties[2]

Basicity Modulation (pKa Suppression)

The most critical electronic consequence of

-

Mechanism: The highly electronegative fluorine atoms (

) exert a strong inductive pull through the -

Orbital Consequence: While the nitrogen lone pair in aniline is already delocalized into the aromatic

-system (resonance), the -

Comparative Basicity:

Lipophilicity and Dipole Moments

Fluorination typically increases lipophilicity (

-

Shift: Replacing

-

Solvation: The

group has a low polarizability and sheds water effectively, reducing the energetic penalty of desolvation when binding to hydrophobic protein pockets.

Data Summary Table

| Property | Aniline | ||

| pKa (Conj. Acid) | 4.6 | ~5.1 | ~2.5 |

| Electronic Effect | Resonance ( | Inductive ( | Inductive ( |

| Lipophilicity ( | 0.9 | 2.2 | ~2.8 - 3.0 |

| Metabolic Liability | High (Ring oxidation) | High ( | Low (Blocked Dealkylation) |

Conformational & Metabolic Dynamics[1]

The electronic environment directly dictates the metabolic fate of the molecule. The diagram below illustrates the causal relationship between the electronic induction of the

Figure 1: Mechanistic flow of electronic perturbations. The strong inductive effect of the

Metabolic Blockade

In

-

The

bonds on the -

The nitrogen lone pair is less available to coordinate with the P450 heme iron.

-

Result: The

-dealkylation pathway is effectively shut down, extending the half-life (

Experimental Protocols: Synthesis

Two robust methods are recommended depending on reagent availability and scale.

Method A: Acylation-Reduction (The "Classical" Route)

Best for: Large scale, high purity, avoiding transition metals.[1]

Reaction Scheme:

-

Aniline + Trifluoroacetic Anhydride (TFAA)

2,2,2-Trifluoroacetanilide[1] -

2,2,2-Trifluoroacetanilide + Reducing Agent (

)

Protocol:

-

Acylation: Dissolve aniline (10 mmol) in anhydrous DCM (20 mL) at 0°C. Add triethylamine (1.2 eq). Dropwise add TFAA (1.1 eq). Stir for 2h. Wash with

, dry, and concentrate to yield the amide.[1] -

Reduction: Dissolve the amide (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Add Borane-dimethyl sulfide complex (

, 2 M in THF, 3.0 eq) dropwise. Caution: Gas evolution.[1] -

Reflux the mixture for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases. Add conc. HCl (5 mL) and reflux for 1h (to break the amine-borane complex).

-

Workup: Basify with NaOH (pH > 10), extract with

, dry over

Method B: Transition Metal Catalyzed Alkylation

Best for: Late-stage functionalization, mild conditions.

Protocol:

-

Reagents: Aniline (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.2 eq),

(2.0 eq).[1] -

Solvent: Toluene or DMF.

-

Conditions: Heat at 80–100°C in a sealed tube for 12–24h.

-

Note: While direct alkylation with trifluoroethyl iodide/triflate is possible, it is often sluggish due to the electron-deficient nature of the electrophile. Using a metal catalyst (e.g., Copper or Palladium systems) or high temperatures is often required.[1]

Synthesis Workflow Visualization

Figure 2: Step-by-step synthetic pathway via the Acylation-Reduction method.

References

-

Basicity and Electronic Effects

-

Synthesis Methodology (Iron Porphyrin Catalysis)

-

Metabolic Stability of Fluorinated Amines

- General Properties of Trifluoroethyl Group: Title: "Fluoroalkyl Ethers and Amines for Drug Design" Source: Enamine Building Blocks.

Sources

- 1. JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]

- 2. 3,4-dipropoxy-N-(2,2,2-trifluoroethyl)aniline | C14H20F3NO2 | CID 83961594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dipropoxy-N-(2,2,2-trifluoroethyl)aniline | C14H20F3NO2 | CID 83961594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Solubility Profile and Solvent Selection for 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

[1][2][3][4]

Executive Summary & Chemical Identity

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a specialized fluorinated intermediate, critical in the synthesis of isoxazoline-based ectoparasiticides (e.g., Lotilaner).[1][2][3][4] Its physicochemical behavior is dominated by the interplay between the lipophilic halogenated aromatic ring and the electron-withdrawing N-trifluoroethyl group.[1][2][3]

Core Solubility Insight: Unlike primary anilines, the N-(2,2,2-trifluoroethyl) moiety significantly reduces the basicity of the nitrogen atom (pKa ~2.0–3.0 estimated) and drastically increases lipophilicity (LogP > 3.5).[1][3][4] Consequently, this compound exhibits negligible water solubility but high affinity for chlorinated and mid-polarity organic solvents.[2][3][4]

Physicochemical Basis of Solubility

Understanding the molecular drivers is essential for predicting solubility in untested solvent systems.[2][4]

Structural Drivers[2][3][4]

-

Lipophilicity (Hydrophobic Effect): The molecule contains four fluorine atoms and one chlorine atom.[1][3][4] The trifluoroethyl group acts as a "fluorine tail," making the molecule highly hydrophobic.[3][4] It will partition strongly into non-polar organic phases.[1][2][3][4]

-

Hydrogen Bonding:

-

Donor: The secondary amine (-NH-) is a weak hydrogen bond donor.[1][2][3][4] The electron-withdrawing effect of the adjacent -CH₂CF₃ group reduces the electron density on the nitrogen, weakening its H-bond donating capability compared to a standard aniline.[1][2][3]

-

Acceptor: The fluorine atoms are poor hydrogen bond acceptors.[2][3][4]

-

-

Crystal Lattice Energy: As a low-melting solid or oil, the lattice energy is low, meaning it is readily soluble in compatible organic solvents without requiring high temperatures.[2][3][4]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their operational utility for extraction, reaction, and purification.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Use Case |

| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Extraction/Dissolution: Ideal for dissolving the crude oil after synthesis.[1][2][3][4] |

| Chlorinated | Chloroform | Very High | NMR Analysis: Standard solvent for characterization.[1][2][3][4] |

| Esters | Ethyl Acetate (EtOAc) | High (>300 mg/mL) | Extraction/Chromatography: Excellent for partitioning from aqueous workups.[1][2][3][4] |

| Ethers | THF, MTBE | High | Reaction Medium: Suitable for subsequent coupling reactions.[2][3][4] |

| Aromatics | Toluene | High | Process Solvent: Used for azeotropic drying or high-temp reactions.[1][2][3][4] |

| Alcohols | Methanol, Isopropanol | Moderate (Temp.[2][3][4] Dependent) | Crystallization: High solubility at reflux; moderate/low at -20°C. |

| Alkanes | Hexane, Heptane | Low to Moderate | Anti-Solvent: Used to precipitate the compound or as a column eluent.[2][3][4] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing: Used to remove inorganic salts during workup.[1][3][4] |

Thermodynamic Solubility Diagram

The following decision matrix illustrates the logical flow for solvent selection based on the process stage.

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

These protocols are designed to validate solubility for process development or analytical standard preparation.[1][2][3][4]

Protocol A: Gravimetric Solubility Determination (Tier 1)

Objective: Determine the saturation limit in a specific solvent at 25°C.

-

Preparation: Weigh 500 mg of the substance into a 4 mL glass vial.

-

Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[3][4]

-

Equilibration: Vortex for 5 minutes. If the solid dissolves completely, add another 500 mg until a visible solid residue remains (saturation).[3][4]

-

Thermal Cycle: Heat the vial to 40°C for 30 minutes, then cool to 25°C and stir for 4 hours to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Measurement: Evaporate the solvent under nitrogen flow or vacuum.[2][3][4] Weigh the residue to calculate solubility in mg/mL.

Protocol B: Recrystallization Screening (Tier 2)

Objective: Identify the optimal solvent system for purification. Context: This molecule often exists as an oil but can be crystallized at high purity or low temperatures.[1][2][3][4]

-

Solvent 1 (Alcohol/Water): Dissolve 1 g of compound in 5 mL of hot Methanol (50°C). Add water dropwise until turbidity persists.[1][2][3][4] Re-heat to clear solution, then cool slowly to 4°C.

-

Solvent 2 (Hydrocarbon): Dissolve 1 g in 3 mL of Toluene. Add Heptane slowly.[1][2][3][4] This system is preferred if the compound is sensitive to moisture.[3][4]

Critical Process Considerations

Impact of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is the key differentiator.[2][3][4]

-

Basicity Reduction: It lowers the pKa of the aniline nitrogen.[3][4] Do not expect this molecule to dissolve in dilute aqueous acid (e.g., 1M HCl) as readily as the parent aniline.[3][4] It may require stronger acidic conditions or non-aqueous acidic media to form a salt.[1][2][3][4]

-

Emulsion Formation: Due to its surfactant-like structure (polar head, fluorinated tail), extraction with water/DCM can sometimes lead to emulsions.[2][3][4] Brine (saturated NaCl) is mandatory to break these emulsions effectively.[1][2][3][4]

Safety & Handling

-

Toxicity: Fluorinated anilines are often toxic by inhalation and skin absorption.[1][2][3][4]

-

Permeability: The high lipophilicity facilitates skin permeation.[2][3][4] Always use nitrile or fluoroelastomer gloves ; latex is insufficient.[1][2][3][4]

-

MSDS Note: Treat as a potential STOT-RE (Specific Target Organ Toxicity) agent.[1][2][3][4]

References

-

Chemical Identity & CAS Verification

-

Synthetic Context & Process Chemistry

-

General Solubility of Fluorinated Anilines

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-chloro-4-(2,2,2-trifluoroethoxy)aniline (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Studies of Halogenated Anilines: A Technical Guide

Executive Summary

Halogenated anilines represent a critical class of chemical intermediates used extensively in the synthesis of pharmaceuticals, herbicides, and dyes.[1] Their electronic properties—governed by the interplay between the electron-donating amino group and electron-withdrawing halogen substituents—dictate their reactivity, environmental fate, and biological interaction.

This guide provides a rigorous technical framework for the theoretical study of these systems. It moves beyond basic geometry optimization to cover advanced spectroscopic profiling, pKa prediction using thermodynamic cycles, and the modeling of non-covalent interactions (halogen bonding) in drug discovery.

Fundamental Electronic Structure & Geometry

The substitution of hydrogen with halogens (F, Cl, Br, I) on the aniline ring induces significant electronic and structural perturbations.[2] Accurate modeling requires specific attention to basis sets and density functionals.

Computational Methodology Standards

-

Density Functional Theory (DFT): While B3LYP is the historical standard, it often fails to capture dispersion forces critical for heavy halogens (Br, I).

-

Recommendation: Use

B97X-D or M06-2X for geometry optimizations involving Br/I to account for long-range dispersion corrections.

-

-

Basis Sets: Halogens possess diffuse electron clouds. Standard basis sets (e.g., 6-31G) are insufficient.

-

Protocol: Use 6-311++G(d,p) or def2-TZVP . The diffuse functions (++) are non-negotiable for describing the lone pair on nitrogen and the electron density of the halogen.

-

Structural Anomalies: The Pyramidalization of Nitrogen

The amino group in aniline is not planar but pyramidal (

-

Fluoro-substitution: Increases the barrier to inversion due to strong electronegativity withdrawing density from the ring, slightly flattening the amine.

-

Heavy Halogens: Steric bulk and dispersion interactions can twist the amino group, altering the conjugation with the

-system.

Workflow Visualization